(E)-N'-(4-(dimethylamino)benzylidene)-3-phenyl-1H-indole-2-carbohydrazide
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Overview
Description
N’-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and an indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-phenyl-1H-indole-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction conditions, such as the choice of solvent, temperature, and reaction time, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of N’-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring the quality and consistency of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and analyze the final product .
Chemical Reactions Analysis
Types of Reactions
N’-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions and with the use of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
N’-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C24H22N4O |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methylideneamino]-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H22N4O/c1-28(2)19-14-12-17(13-15-19)16-25-27-24(29)23-22(18-8-4-3-5-9-18)20-10-6-7-11-21(20)26-23/h3-16,26H,1-2H3,(H,27,29) |
InChI Key |
IQJLNICHVMMSSC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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